molecular formula C35H37Cl3F2N8O5S B12692383 Isavuconazonium chloride dihydrochloride CAS No. 338990-84-4

Isavuconazonium chloride dihydrochloride

Cat. No.: B12692383
CAS No.: 338990-84-4
M. Wt: 826.1 g/mol
InChI Key: HUVDUZGLFMQIAC-ZDZOMAJASA-M
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Description

Isavuconazonium chloride is a second-generation triazole antifungal compound used primarily for the treatment of invasive aspergillosis and mucormycosis. It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body. This compound is favored for its high solubility in water, making it suitable for intravenous administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isavuconazonium chloride involves several steps. One notable method includes the use of anion exchange resin to introduce the bisulfate anion into the formulation of the quaternary ammonium salt. This method avoids the use of sulfuric acid, making the process more efficient and scalable . Another approach involves the preparation of isavuconazonium chloride hydrochloride as an intermediate, which is then converted to the final product .

Industrial Production Methods

Industrial production of isavuconazonium chloride focuses on optimizing yield and purity. The process typically involves the use of high-performance liquid chromatography to ensure the product’s purity exceeds 97%. The overall yield of the industrial process can reach up to 57% .

Chemical Reactions Analysis

Types of Reactions

Isavuconazonium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction is less common for isavuconazonium chloride due to its stable structure.

    Reduction: Not typically involved in its chemical transformations.

    Substitution: Common in the synthesis process, particularly in the formation of the quaternary ammonium salt.

Common Reagents and Conditions

Major Products

The primary product of these reactions is isavuconazonium chloride itself, which is then converted into isavuconazole in the body.

Scientific Research Applications

Isavuconazonium chloride has several scientific research applications:

Mechanism of Action

Isavuconazonium chloride is converted into isavuconazole in the body. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by targeting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isavuconazonium chloride stands out due to its high solubility in water, which eliminates the need for a cyclodextrin vehicle, reducing the risk of nephrotoxicity. It also has more predictable pharmacokinetics and a better safety profile compared to voriconazole .

Properties

CAS No.

338990-84-4

Molecular Formula

C35H37Cl3F2N8O5S

Molecular Weight

826.1 g/mol

IUPAC Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;dihydrochloride

InChI

InChI=1S/C35H35F2N8O5S.3ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;3*1H/q+1;;;/p-1/t22-,23?,35+;;;/m0.../s1

InChI Key

HUVDUZGLFMQIAC-ZDZOMAJASA-M

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-]

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-]

Origin of Product

United States

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